molecular formula C13H18N4O2S B2964413 N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361732-63-8

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2964413
CAS RN: 2361732-63-8
M. Wt: 294.37
InChI Key: KBDDCIUMXRKJPI-UHFFFAOYSA-N
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Description

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known to possess a variety of biochemical and physiological effects, which make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. It has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It also interacts with the cannabinoid CB1 receptor, which plays a role in pain modulation and appetite regulation.
Biochemical and Physiological Effects:
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to exhibit a variety of biochemical and physiological effects. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, it has been investigated as a potential treatment for Alzheimer's disease and cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its diverse range of biochemical and physiological effects. This compound can be used to study the modulation of ion channels, receptors, and enzymes, which are involved in various physiological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the study of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its effects on cancer cells and its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other molecular targets.

Synthesis Methods

The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-carboxylic acid hydrazide with 1-(prop-2-enoyl)piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, it has been investigated as a potential treatment for Alzheimer's disease and cancer.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-3-10-15-16-13(20-10)14-12(19)9-5-7-17(8-6-9)11(18)4-2/h4,9H,2-3,5-8H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDDCIUMXRKJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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